![molecular formula C8H16 B3029328 1,4-Dimethylcyclohexane CAS No. 624-29-3](/img/structure/B3029328.png)
1,4-Dimethylcyclohexane
Overview
Description
1,4-Dimethylcyclohexane is a cycloalkane that is cyclohexane substituted by a methyl group at positions 1 and 4 . It has a role as a human metabolite and a plant metabolite . It derives from a hydride of a cyclohexane .
Synthesis Analysis
1,4-Dimethylcyclohexane is a branched cyclohexane (C6) compound . The synthesis of 1,4-Dimethylcyclohexane has been evaluated by Fourier transform infrared (FTIR) spectroscopy and gas chromatography-mass spectrometry (GC-MS) .
Molecular Structure Analysis
The molecular formula of 1,4-Dimethylcyclohexane is C8H16 . The InChI representation is InChI=1S/C8H16/c1-7-3-5-8(2)6-4-7/h7-8H,3-6H2,1-2H3
. The Canonical SMILES representation is CC1CCC(CC1)C
.
Chemical Reactions Analysis
When the cyclohexane ring bears a substituent, the two chair conformers are not the same . Due to steric hindrance in the axial location, substituent groups prefer to be equatorial and that chair conformer predominates in the equilibrium .
Physical And Chemical Properties Analysis
The molecular weight of 1,4-Dimethylcyclohexane is 112.21 g/mol . The boiling point is 394 ± 3 K .
Scientific Research Applications
Ultrasonic Wave Absorption Studies
1,4-Dimethylcyclohexane has been employed in the study of ultrasonic wave absorption . Researchers use a reverberation technique to measure the absorption of ultrasonic waves. Understanding how this compound interacts with sound waves can have implications in fields such as acoustics, material science, and non-destructive testing .
Solid-Liquid Phase Transitions
The trans-isomer of 1,4-Dimethylcyclohexane (trans-Hexahydro-p-xylene) has been investigated for its solid-liquid phase transitions . Experimental data has been represented using the Simon equation and a second-order polynomial equation . These findings are valuable for understanding phase behavior under varying pressures (up to 300 MPa) and temperatures (up to 293 K) .
Thermophysical Property Data
The NIST/TRC Web Thermo Tables (WTT) provide critically evaluated thermophysical property data for 1,4-Dimethylcyclohexane. These properties include:
Refractive Index Studies
Researchers have explored the refractive index of 1,4-Dimethylcyclohexane as a function of wavelength , temperature , and pressure . This information is relevant for optical applications and material characterization .
Additional Resources
In addition to the NIST/TRC data, the Thermo Data Engine (TDE) for pure compounds offers more physical and chemical property data. Researchers can access a wealth of information to support their investigations .
Safety And Hazards
Inhalation or contact with 1,4-Dimethylcyclohexane may irritate or burn skin and eyes . Fire may produce irritating, corrosive and/or toxic gases . Vapors may cause dizziness or suffocation . Runoff from fire control or dilution water may cause pollution .
Relevant Papers
The paper titled “trans -1,4-Dimethylcyclohexane” provides a detailed study of 1,4-Dimethylcyclohexane as part of a project to develop a computer-controlled low-temperature crystal-growing device .
properties
IUPAC Name |
1,4-dimethylcyclohexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16/c1-7-3-5-8(2)6-4-7/h7-8H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRMPKOFEUHIBNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5075284, DTXSID301025608, DTXSID401015836 | |
Record name | 1,4-Dimethylcyclohexane | |
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Record name | Cis-1,4-dimethylcyclohexane | |
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Record name | trans-1,4-Dimethylcyclohexane | |
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Molecular Weight |
112.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid with an odor like petroleum; [CAMEO] | |
Record name | 1,4-Dimethylcyclohexane | |
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Product Name |
1,4-Dimethylcyclohexane | |
CAS RN |
589-90-2, 624-29-3, 2207-04-7 | |
Record name | 1,4-Dimethylcyclohexane | |
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Record name | 1,4-Dimethylcyclohexane | |
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Record name | 1,4-Dimethylcyclohexane, (Z)- | |
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Record name | 1,4-Dimethylcyclohexane, trans- | |
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Record name | trans-1,4-Dimethylcyclohexane | |
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Record name | cis-1,4-Dimethylcyclohexane | |
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Record name | 1,4-DIMETHYLCYCLOHEXANE | |
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Record name | 1,4-Dimethylcyclohexane | |
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Record name | Cis-1,4-dimethylcyclohexane | |
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Record name | trans-1,4-Dimethylcyclohexane | |
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Record name | 1,4-dimethylcyclohexane | |
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Record name | trans-1,4-dimethylcyclohexane | |
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Record name | 1,4-DIMETHYLCYCLOHEXANE, (Z)- | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 1,4-dimethylcyclohexane?
A1: 1,4-Dimethylcyclohexane has the molecular formula C8H16 and a molecular weight of 112.21 g/mol.
Q2: What are the key spectroscopic features of 1,4-dimethylcyclohexane?
A: While specific spectroscopic data is limited in the provided research, 1,4-dimethylcyclohexane can be characterized using techniques like 13C NMR and FT-Raman spectroscopy. These methods reveal information about the conformational dynamics, such as ring inversion, and the preferred conformations of the molecule in different environments [, , ].
Q3: Does the cis or trans isomer of 1,4-dimethylcyclohexane form a structure-H hydrate in the presence of methane?
A: Research shows that only the cis isomer of 1,4-dimethylcyclohexane, along with 1,1- and cis-1,2-dimethylcyclohexanes, can form structure-H hydrates with the help of methane. The trans isomer does not exhibit this behavior [].
Q4: How does the conformation of 1,4-dimethylcyclohexane influence its density?
A: The cis and trans isomers of 1,4-dimethylcyclohexane exhibit different densities due to their packing efficiency. The cis isomer generally exhibits larger densities compared to the trans isomer, likely due to less favorable packing arrangements in the latter [].
Q5: How does the molecular shape of 1,4-dimethylcyclohexane affect its mixing behavior with other hydrocarbons?
A: Studies on excess volumes of mixtures indicate that the planar trans-1,4-dimethylcyclohexane results in more negative excess volumes compared to the cis isomer when mixed with n-alkanes. This difference becomes more pronounced with increasing chain length of the n-alkane, suggesting a shape-dependent packing effect [].
Q6: Is 1,4-dimethylcyclohexane stable at elevated temperatures and pressures?
A: 1,4-Dimethylcyclohexane has been studied at temperatures up to 525 K and pressures up to 275 MPa []. While generally stable, its thermal decomposition has been investigated at temperatures between 767–835 K, revealing a complex free radical chain reaction mechanism leading to various products like butenes and aromatics. This pyrolysis process is self-inhibiting, even at low conversions [].
Q7: Can 1,4-dimethylcyclohexane be used as a solvent in catalytic decomposition studies of hydroperoxides? What insights do these reactions provide?
A: Yes, 1,4-dimethylcyclohexane, along with its cis and trans isomers, has been utilized as a solvent in studying the catalytic decomposition of various hydroperoxides [, , ]. These studies provided insights into reaction mechanisms, stereospecificity, and the influence of different catalysts on product distribution. For example, they demonstrated that boric acid esters lead to non-stereospecific attack at the tertiary C-H bonds of 1,4-dimethylcyclohexanes during hydroperoxide decomposition, suggesting a mechanism other than aliphatic SN2 [].
Q8: How does the presence of a chiral center in a polymer chain affect the self-assembly of incorporated oligo(p-phenylenevinylene) (OPV) units?
A: Studies on copolymers of poly(L-lactic acid) (PLLA) and oligo(p-phenylenevinylene) (OPV) revealed that the chiral PLLA segment influences the packing and supramolecular chirality of the achiral OPV units. The chiral environment leads to the right-handed helical self-assembly of OPV chromophores in the solid state [].
Q9: What computational methods have been used to study 1,4-dimethylcyclohexane?
A: Computational chemistry has been employed to investigate the conformational equilibrium in 1,4-dimethylcyclohexane. Molecular mechanics calculations have been used to obtain structural parameters, and density functional theory (DFT) at the B3LYP/6-311++G(d,p) level, as well as MP2/6-311++G(d,p), G4, and CCSD(T)/6-311++G(d,p) methods, have been applied to explore potential energy surfaces and refine stationary points for conformational interconversion pathways [].
Q10: Can the conformational behavior of 1,4-dimethylcyclohexane be compared to a simpler molecule?
A: Yes, the conformational behavior of 1,4-dimethylcyclohexane, particularly its ring inversion and pseudorotation mechanisms, shows similarities to the well-studied conformational dynamics of cyclohexane [].
Q11: How does the position of methyl substituents on a cyclohexane ring affect its reactivity towards hydrogen abstraction by methyl radicals?
A: Studies on the reactions of methyl radicals with cyclohexane and various methyl-substituted cyclohexanes revealed that the position of methyl groups influences the overall rate of hydrogen abstraction. The rate constants for abstraction could be deconstructed into contributions from each type of hydrogen atom (tertiary, secondary, and primary) present in the molecule [].
Q12: Does the orientation of the C-H bond (axial vs. equatorial) in 1,4-dimethylcyclohexane affect its reactivity towards hydrogen atom transfer (HAT)?
A: Yes, the orientation of the C-H bond significantly impacts its reactivity. Tertiary equatorial C-H bonds in 1,4-dimethylcyclohexane and other cycloalkanes exhibit significantly higher reactivity towards HAT (by a factor of 10-14) compared to their axial counterparts. This difference is attributed to strain release in the transition state for equatorial C-H abstraction [].
Q13: What is the environmental fate of 1,4-dimethylcyclohexane?
A: While specific degradation pathways weren't detailed in the provided research, the formation of hydrotrioxides during the ozonation of 1,4-dimethylcyclohexane on silica gel has been observed. These hydrotrioxides are generally unstable and decompose to generate radicals accompanied by chemiluminescence []. This information hints at potential degradation pathways under specific conditions.
Q14: How is the conformational dynamics of 1,4-dimethylcyclohexane in constrained environments studied?
A: Techniques like 13C MAS NMR spectroscopy are valuable for investigating the dynamics of 1,4-dimethylcyclohexane confined within structures like thiourea inclusion compounds. By analyzing the temperature-dependent changes in the NMR spectra, dynamic processes like ring inversion can be characterized [].
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